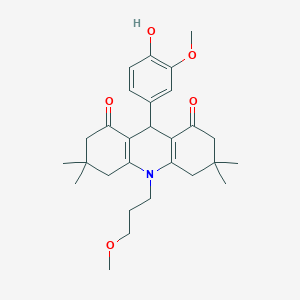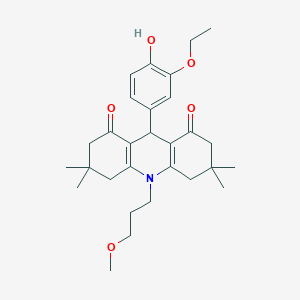![molecular formula C22H19ClN2O5S B422975 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B422975.png)
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a variety of functional groups, including chloro, methoxy, hydrazinylidene, and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of a phenylcarbonyl compound with hydrazine under controlled conditions to form the hydrazinylidene intermediate.
Substitution reaction: The hydrazinylidene intermediate is then reacted with 2-chloro-6-methoxy-4-methylphenyl compound under suitable conditions to form the desired product.
Sulfonation: The final step involves the sulfonation of the product using 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the chloro group.
科学的研究の応用
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 2-chloro-6-methoxy-4-methylphenyl 4-methylbenzenesulfonate
- 2-chloro-6-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzenesulfonate
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H19ClN2O5S |
|---|---|
分子量 |
458.9g/mol |
IUPAC名 |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-15-8-10-18(11-9-15)31(27,28)30-21-19(23)12-16(13-20(21)29-2)14-24-25-22(26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,26)/b24-14+ |
InChIキー |
NGJCOAVBIGXSEM-ZVHZXABRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC=CC=C3)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=CC=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B422892.png)
![5-Tert-butyl-2-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B422893.png)
![2-(4-Methylphenyl)-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B422895.png)
![2-methyl-3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B422896.png)


![2-methoxy-5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B422900.png)

![9-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B422906.png)

![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B422910.png)
![ethyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B422911.png)
![ethyl (4Z)-4-[4-(dimethylamino)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422914.png)

